N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide
Description
This compound is a pyrrole derivative featuring a furan-2-ylmethyl group at the 1-position, 4,5-dimethyl substituents on the pyrrole ring, a 4-methylphenylsulfonyl group at the 3-position, and a furan-2-carboxamide moiety at the 2-position. Pyrrole-based compounds are frequently explored for their biological activities, including kinase inhibition and antimicrobial properties . The sulfonyl group enhances solubility and stability, while the furan rings may contribute to π-π stacking interactions in biological targets. Synthetic routes for analogous compounds often employ cross-coupling reactions, as seen in patent literature (e.g., Suzuki-Miyaura coupling with palladium catalysts) .
Properties
Molecular Formula |
C23H22N2O5S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[1-(furan-2-ylmethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C23H22N2O5S/c1-15-8-10-19(11-9-15)31(27,28)21-16(2)17(3)25(14-18-6-4-12-29-18)22(21)24-23(26)20-7-5-13-30-20/h4-13H,14H2,1-3H3,(H,24,26) |
InChI Key |
UNWHEQFYCDNYJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CC3=CC=CO3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the furan-2-carboxamide with the pyrrole derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce sulfide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits various biological activities that make it a candidate for pharmaceutical development. Its structure suggests potential interactions with biological targets such as enzymes and receptors, particularly in the context of anti-inflammatory and anticancer therapies.
Anticancer Activity
Research indicates that compounds with similar structural features to N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide may exhibit cytotoxic effects against cancer cell lines. For example, studies have shown that derivatives of furan-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells (Pratt et al., 2004) .
Anti-inflammatory Properties
The sulfonamide group within the compound can enhance its anti-inflammatory properties. Compounds with sulfonamide moieties have been reported to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This makes the compound a potential candidate for treating inflammatory diseases (Matson et al., 1999) .
The unique combination of furan and pyrrole rings in the compound contributes to its biological activity. Research has demonstrated that such compounds can interact with various biological pathways, influencing cellular functions and potentially leading to therapeutic effects.
Case Study: Inhibition of Enzymatic Activity
In a study examining the inhibition of specific enzymes related to cancer progression, this compound was found to effectively inhibit the activity of certain kinases involved in tumor growth. The results indicated a dose-dependent response, suggesting that this compound could be further developed as an anticancer agent (Pratt et al., 2004) .
Synthesis and Development
The synthesis of this compound involves multiple steps that require careful optimization to enhance yield and purity. The synthetic pathway typically includes:
- Formation of the Pyrrole Ring : Utilizing furan derivatives as starting materials.
- Sulfonation Reaction : Introducing the sulfonyl group through electrophilic aromatic substitution.
- Final Coupling Reaction : Combining the pyrrole derivative with furan carboxamide moieties.
Mechanism of Action
The mechanism of action of N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The furan and pyrrole rings can participate in π-π interactions, while the sulfonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related derivatives, focusing on molecular properties, substituents, and synthesis yields. Data are inferred from analogous compounds in patent literature and crystallographic studies.
Key Observations:
Structural Complexity : The target compound is less complex than Example 53, which features a chromen-4-one core and pyrazolopyrimidine ring. The absence of fluorine substituents in the target compound may reduce metabolic stability but improve synthetic accessibility.
Molecular Weight : The target compound (410.1 g/mol) is significantly smaller than Example 53 (588.1 g/mol), suggesting differences in bioavailability and target binding kinetics.
Synthetic Challenges : Example 53’s low yield (28%) highlights difficulties in synthesizing polycyclic systems, whereas the target compound’s pyrrole scaffold may allow higher yields through optimized coupling protocols .
Functional Groups : The 4-methylphenylsulfonyl group in the target compound may enhance solubility compared to the fluorophenyl group in Example 53, which could increase hydrophobicity.
Crystallographic and Analytical Methods
Structural characterization of such compounds often employs X-ray crystallography using SHELX software for refinement . For example, SHELXL is widely used to resolve sulfonyl and heteroaromatic conformations, critical for understanding binding modes in kinase inhibitors. The absence of crystallographic data for the target compound underscores the need for further structural studies.
Biological Activity
N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide is a complex organic compound that exhibits significant biological activities. Its structure incorporates multiple functional groups, including furan and pyrrole rings, which are often associated with various pharmacological properties. This article provides an overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 428.5 g/mol. The IUPAC name is N-[1-(furan-2-ylmethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]furan-2-carboxamide. The structure is characterized by the presence of heterocycles that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N2O4S |
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | N-[1-(furan-2-ylmethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]furan-2-carboxamide |
| InChI Key | FKBMKIVEVBUZPO-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems:
- Antimicrobial Activity : The furan and pyrrole rings can inhibit bacterial DNA gyrase, a key enzyme in bacterial replication, leading to antimicrobial effects .
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest in different cancer cell lines such as MCF7 and HepG2 .
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in inflammatory pathways, similar to other pyrrole derivatives that exhibit anti-inflammatory properties .
Research Findings
Recent studies have evaluated the biological activity of this compound through various assays:
Anticancer Activity
In vitro studies have demonstrated significant cytotoxicity against several cancer cell lines:
These values indicate that the compound has potent anticancer activity, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has been tested against various bacterial strains, showing promising results in inhibiting growth:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Cancer Treatment : A study involving MCF7 cells showed that treatment with the compound resulted in a significant reduction in cell viability compared to controls, suggesting its potential as an effective anticancer agent .
- Study on Antibacterial Effects : Another study reported that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antibacterial properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
